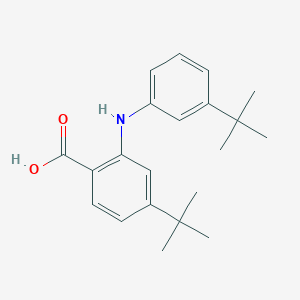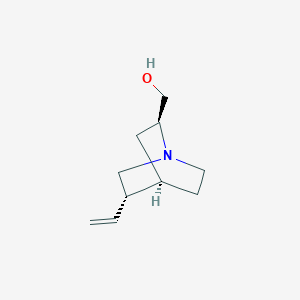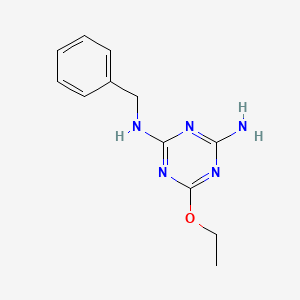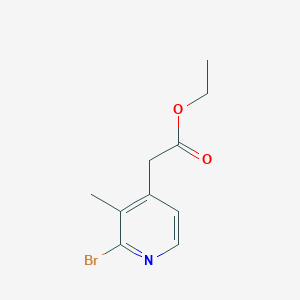![molecular formula C36H38N2O2 B13131680 1,4-Bis[(2,4-diethyl-6-methylphenyl)amino]anthraquinone CAS No. 79817-56-4](/img/structure/B13131680.png)
1,4-Bis[(2,4-diethyl-6-methylphenyl)amino]anthraquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis[(2,4-diethyl-6-methylphenyl)amino]anthraquinone is an organic compound with the molecular formula C36H38N2O2. It is known for its vibrant blue color and is commonly used as a dye in various industrial applications .
Méthodes De Préparation
The synthesis of 1,4-Bis[(2,4-diethyl-6-methylphenyl)amino]anthraquinone typically involves the reaction of 1,4-diaminoanthraquinone with 2,4-diethyl-6-methylaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
1,4-Bis[(2,4-diethyl-6-methylphenyl)amino]anthraquinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,4-Bis[(2,4-diethyl-6-methylphenyl)amino]anthraquinone has several scientific research applications:
Chemistry: It is used as a dye in various chemical processes and as a chromophore in dye-sensitized solar cells.
Biology: The compound is used in staining techniques for biological specimens.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Mécanisme D'action
The mechanism of action of 1,4-Bis[(2,4-diethyl-6-methylphenyl)amino]anthraquinone involves its ability to absorb light and transfer energy. This property makes it useful in applications like dye-sensitized solar cells and photodynamic therapy. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with light to produce reactive oxygen species that can damage cellular components .
Comparaison Avec Des Composés Similaires
1,4-Bis[(2,4-diethyl-6-methylphenyl)amino]anthraquinone is unique due to its specific structure and properties. Similar compounds include:
1,4-Bis[(2,6-dibromo-4-methylphenyl)amino]anthraquinone: This compound has similar dye properties but different reactivity due to the presence of bromine atoms.
1,4-Bis[(2,6-diethyl-4-methylphenyl)amino]anthraquinone: This compound is similar in structure but may have different physical and chemical properties due to slight variations in the substituents.
These comparisons highlight the uniqueness of this compound in terms of its specific applications and properties.
Propriétés
Numéro CAS |
79817-56-4 |
|---|---|
Formule moléculaire |
C36H38N2O2 |
Poids moléculaire |
530.7 g/mol |
Nom IUPAC |
1,4-bis(2,4-diethyl-6-methylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C36H38N2O2/c1-7-23-17-21(5)33(25(9-3)19-23)37-29-15-16-30(38-34-22(6)18-24(8-2)20-26(34)10-4)32-31(29)35(39)27-13-11-12-14-28(27)36(32)40/h11-20,37-38H,7-10H2,1-6H3 |
Clé InChI |
NKAUFZJYJFUFGD-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C(=C1)C)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4C)CC)CC)C(=O)C5=CC=CC=C5C3=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Diphenylbenzo[g]quinoxaline](/img/structure/B13131610.png)


![N-(4-([2,4'-Bipyridin]-5-yl)phenyl)-3-methylaniline](/img/structure/B13131629.png)

![6-(1,1-Bis(4-aminophenyl)ethyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide](/img/structure/B13131647.png)
![2H-Phenanthro[1,10a-b]oxirene](/img/structure/B13131654.png)

![1-Amino-2-[2-(dibromophenoxy)ethoxy]-4-hydroxyanthraquinone](/img/structure/B13131665.png)

![N,N-diphenyl-5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-amine](/img/structure/B13131683.png)



